Cefamandole(1-)

説明

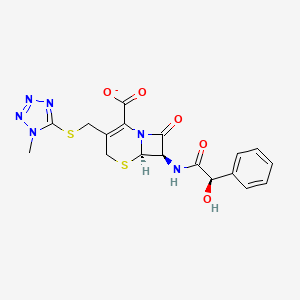

Structure

3D Structure

特性

分子式 |

C18H17N6O5S2- |

|---|---|

分子量 |

461.5 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/p-1/t11-,13-,16-/m1/s1 |

InChIキー |

OLVCFLKTBJRLHI-AXAPSJFSSA-M |

異性体SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |

正規SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications of Cefamandole

Chemical Synthesis Pathways of Cefamandole (B1668816)

The chemical synthesis of Cefamandole predominantly relies on the modification of a common cephalosporin (B10832234) precursor, 7-aminocephalosporanic acid (7-ACA).

The foundational route for producing many semisynthetic cephalosporins, including Cefamandole, starts with 7-aminocephalosporanic acid (7-ACA). nih.govminia.edu.eg 7-ACA provides the core bicyclic structure of the antibiotic, which consists of a β-lactam ring fused to a dihydrothiazine ring. minia.edu.eg The synthesis of Cefamandole involves the chemical modification of 7-ACA at the C-7 position through acylation. minia.edu.eg

A key intermediate in this pathway is 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid, which serves as the direct nucleus for acylation. google.comgoogle.com This intermediate is prepared from 7-ACA and 5-mercapto-1-methyltetrazole. patsnap.com The final step to obtain the Cefamandole structure is the attachment of the D-mandelamido side chain at the C-7 amino group. nih.gov

The conversion of the 7-ACA derived nucleus into Cefamandole involves a series of specific chemical reactions. A common industrial method for producing Cefamandole Nafate, a prodrug form, illustrates these steps:

Silylation: The process often begins with the silylation of the starting material, 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid. google.com This step protects the carboxyl group and improves solubility in organic solvents, facilitating the subsequent acylation. A mixture of a silazane and an alkyl halosilane can be used as the silylating agent. google.com

Acylation: The silylated intermediate is then acylated using an activated form of the side chain, such as D-(-)-O-formyl mandeloyl chloride or α-formylmandeloyl chloride. google.comgoogle.com This condensation reaction attaches the mandelic acid side chain to the 7-amino group of the cephalosporin nucleus. google.com

Hydrolysis: Following acylation, a hydrolysis step is performed to remove the protecting groups (e.g., the silyl (B83357) group from the carboxyl and the formyl group from the mandeloyl side chain) to yield the final Cefamandole molecule. google.com

An alternative described method involves suspending the 7-amino nucleus and sodium bicarbonate in an acetone-water solution, followed by a condensation reaction with an acetone (B3395972) solution of alpha-formylmandeloyl chloride. google.com The resulting product is then dissolved in acetone and undergoes a salt-formation reaction with an organic acid sodium salt to produce Cefamandole Nafate. google.com

| Reaction Step | Description | Reagents/Conditions | Reference(s) |

| Intermediate Synthesis | Reaction of 7-ACA with 5-mercapto-1-methyltetrazole. | Boron trifluoride acetonitrile (B52724) complex | patsnap.com |

| Silylation | Protection of carboxyl group to improve solubility and reactivity. | Silazane and alkyl halosilane in an organic solvent (e.g., ethyl acetate). | google.com |

| Acylation/Condensation | Attachment of the D-mandelamido side chain to the C-7 position. | D-(-)-O-formyl mandeloyl chloride or alpha-formylmandeloyl chloride. | google.comgoogle.com |

| Hydrolysis/Deprotection | Removal of protecting groups to yield the final molecule. | Aqueous conditions. | google.com |

| Salt Formation | Reaction with an organic acid salt to form a stable, usable form like Cefamandole Nafate. | Acetone solution of organic acid sodium. | google.com |

Enzymatic Synthesis Approaches

Enzymatic methods for synthesizing Cefamandole have been developed as alternatives to traditional chemical routes, offering processes under milder conditions.

Direct enzymatic synthesis of Cefamandole represents an alternative to multi-step chemical or kinetically controlled enzymatic processes. tandfonline.comresearchgate.net This approach involves the direct coupling of the cephalosporin nucleus with the side chain, driven by thermodynamic equilibrium. researchgate.net Research has shown that the reaction is significantly influenced by pH and temperature. tandfonline.comtandfonline.com A low pH and low temperature generally favor the apparent equilibrium constant. tandfonline.com However, at a very low pH of 3.75, product formation was hindered by the low solubility of one of the substrates, despite a favorable equilibrium constant. tandfonline.comtandfonline.com The optimal pH for this synthesis was found to be 4.25, at which a maximum product concentration of 22 mM was achieved. tandfonline.comresearchgate.net The viability of this method as a large-scale alternative may depend on its integration with an efficient in-situ product removal system. tandfonline.comtandfonline.com

Penicillin G Acylase (PGA) is a key enzyme utilized in the semi-synthesis of β-lactam antibiotics. nih.govgoogle.com It catalyzes the N-acylation of the cephalosporin nucleus with an activated side chain, such as R-mandelic acid methyl ester, in a kinetically controlled process. nih.govnih.gov

To improve the efficiency of this synthesis, PGA has been a target for protein engineering and immobilization. nih.govnih.gov Researchers have developed mutants of PGA from Achromobacter xylosoxidans PX02 with improved catalytic properties for Cefamandole synthesis. nih.govpatsnap.com Through semi-rational design and site-directed mutagenesis, a triple mutant (αR141A/αF142I/βF24G) was created that significantly enhanced synthetic activity while sharply reducing the hydrolysis of the Cefamandole product. nih.gov This engineered enzyme achieved a Cefamandole yield of 85% with an acyl donor to nucleophile ratio of 1.3:1. nih.gov

Immobilization of PGA onto supports like glyoxyl-agarose can also modulate its properties and allow for novel process designs. nih.gov One such design is a one-pot synthesis of Cefamandole from Cephalosporin C in an aqueous medium, which involves three consecutive biotransformations catalyzed by D-amino acid oxidase, glutaryl acylase, and the immobilized PGA, without the need to isolate intermediates. nih.gov

| Enzymatic Method | Key Enzyme | Principle | Key Findings & Conditions | Reference(s) |

| Thermodynamic Control | Penicillin G Acylase | Direct enzymatic coupling of nucleus and side chain. | Optimum pH: 4.25; Max concentration: 22 mM. Performance is limited by substrate solubility at lower pH. | tandfonline.comresearchgate.nettandfonline.com |

| Kinetic Control | Penicillin G Acylase (PGA) | Kinetically controlled N-acylation using an activated side chain. | Immobilized PGA can be used in one-pot syntheses. | nih.govnih.gov |

| Engineered Enzyme | Mutant PGA from A. xylosoxidans | Protein engineering to increase synthesis/hydrolysis ratio. | Triple mutant αR141A/αF142I/βF24G achieved 85% yield and reduced product hydrolysis. | nih.gov |

Design and Synthesis of Cefamandole Derivatives and Analogs

The Cefamandole scaffold has been used as a template for the design and synthesis of various derivatives and analogs to explore new chemical space.

The total synthesis of carba- and oxa-analogs of Cefamandole has been reported. nih.gov Specifically, the (+/-)-1-carba and (+/-)-1-oxa analogues of Cefamandole were synthesized, where the sulfur atom at position 1 of the dihydrothiazine ring is replaced by a carbon or oxygen atom, respectively. nih.gov

Ester prodrugs have also been a major focus of derivatization to improve oral activity. The synthesis of six different amino acid acyloxymethyl esters of Cefamandole has been described. nih.gov Another example is the acetoxymethyl (AOM) ester of Cefamandole, which was synthesized to enhance oral absorption. nih.gov These syntheses typically involve reacting the parent Cefamandole molecule with a corresponding halide (e.g., chloromethyl ester) to attach the ester promoiety to the C-4 carboxylic acid.

| Derivative/Analog Class | Specific Example(s) | Synthetic Goal/Modification | Reference(s) |

| Core Structure Analogs | (+/-)-1-carbacefamandole, (+/-)-1-oxacefamandole | Replacement of the sulfur atom in the cephem nucleus with carbon or oxygen. | nih.gov |

| Ester Prodrugs | Acetoxymethyl (AOM) ester of Cefamandole | Esterification at the C-4 carboxyl group to improve oral absorption. | nih.gov |

| Ester Prodrugs | Aminoacyloxymethyl esters of Cefamandole | Attachment of various amino acid promoieties to potentially create orally active prodrugs. | nih.gov |

Strategies for Side-Chain Modifications

The synthesis and modification of Cefamandole, a second-generation cephalosporin, hinge on strategic alterations to the core 7-aminocephalosporanic acid (7-ACA) nucleus. oncohemakey.comnih.gov These modifications, primarily at the C-7 acylamino and C-3 side chains, are crucial for defining the compound's chemical characteristics.

A principal synthetic route to Cefamandole involves the acylation of a modified cephem nucleus. google.com The process often starts with 7-ACA, which is first modified at the C-3 position. For instance, 7-formamidocephalosporanic acid can be reacted with 1-methyl-1H-tetrazole-5-thiol to yield 7-formamido-3-(1-methyl-1H-tetrazol-5-ylthio)methyl-3-cephem-4-carboxylic acid. drugfuture.com Subsequent deformylation provides the key intermediate, 7-amino-3-(1-methyl-1H-tetrazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid (7-ATCA). google.comdrugfuture.com This intermediate is then acylated at the C-7 amino group with an activated form of D-(-)-mandelic acid to attach the (R)-mandelamido side-chain, completing the synthesis of Cefamandole. drugfuture.com The addition of a hydroxyl group at the α-carbon of the C-7 acyl side chain is a defining feature that led to the development of Cefamandole as a second-generation cephalosporin. oncohemakey.com

Enzymatic synthesis presents an alternative to purely chemical methods. tandfonline.comtandfonline.com This approach utilizes enzymes, such as Penicillin G acylase, to catalyze the coupling of the D-mandelic acid side chain to the 7-ATCA nucleus. tandfonline.comresearchgate.net This thermodynamically controlled process is influenced by factors like pH and temperature, with optimal conditions required to maximize product yield. tandfonline.comtandfonline.com

A significant side-chain modification strategy involves the creation of Cefamandole nafate, a prodrug. rxlist.comnih.gov This is achieved through the formylation of the hydroxyl group on the C-7 mandelic acid side chain. nih.govchemicalbook.com This O-formyl ester, Cefamandole nafate, is designed for parenteral administration and rapidly hydrolyzes in the body to release the active Cefamandole molecule. rxlist.comnih.gov This modification is a pharmaceutical strategy to enhance the compound's stability for formulation purposes. nih.gov

| Precursor/Intermediate | Modification Strategy | Resulting Structural Feature |

|---|---|---|

| 7-aminocephalosporanic acid (7-ACA) | Nucleophilic substitution at C-3 | Introduction of the thiomethyltetrazole group |

| 7-amino-3-(1-methyl-1H-tetrazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid (7-ATCA) | Acylation at the C-7 amino group with D-(-)-mandelic acid | Attachment of the (R)-mandelamido side-chain |

| Cefamandole | O-formylation of the mandelamido side-chain's hydroxyl group | Formation of the prodrug Cefamandole nafate |

Impact of Structural Changes on Chemical Properties and Interactions

The specific side chains of Cefamandole directly influence its chemical properties and molecular interactions, which are fundamental to its function. The structural arrangement dictates how the molecule interacts with biological targets like enzymes and proteins.

The bactericidal action of Cefamandole is a direct result of its structure enabling it to inhibit bacterial cell wall synthesis. drugbank.com This is achieved through the covalent modification of specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. drugbank.comnih.gov The (R)-mandelamido side chain at the C-7 position plays a critical role in the recognition and acylation of these PBP active sites, leading to their inactivation. drugbank.com

Conversely, the side chains also determine the molecule's susceptibility to bacterial resistance mechanisms, such as β-lactamase enzymes. The addition of the C-7 acyl side chain with its α-hydroxyl group provides a degree of stability against certain β-lactamases compared to first-generation cephalosporins. oncohemakey.com However, the interaction is complex; structural studies of Cefamandole bound to the active site of β-lactamase BlaC from Mycobacterium tuberculosis have provided detailed insights into the molecular interactions that lead to hydrolysis of the β-lactam ring. nih.govpdbj.org

The side chain at the C-3 position, 1-methyl-1H-tetrazol-5-yl-thiomethyl (MTT), has a significant impact on the compound's interactions with mammalian enzymes. thebloodproject.com This MTT moiety is known to inhibit the enzyme vitamin K-epoxide reductase. thebloodproject.com This interaction can interfere with the γ-carboxylation of glutamic acid residues in vitamin K-dependent clotting factors. thebloodproject.com

Furthermore, the side chains influence the molecule's chemical and immunological properties. The R1 side chain, in particular, is considered a primary driver of immunogenicity and potential cross-reactivity with other β-lactam antibiotics. nih.govfrontiersin.org The solubility and stability of the molecule are also governed by its structure. For example, the synthesis of Cefamandole is pH-dependent, as the solubility of the precursor 7-ATCA decreases at lower pH, which affects the reaction equilibrium despite it being otherwise favorable. tandfonline.comtandfonline.com The conversion to the Cefamandole nafate prodrug is a chemical modification designed to improve stability for pharmaceutical formulation. nih.govrxlist.com

| Structural Feature | Impact on Chemical Properties and Interactions |

|---|---|

| C-7 (R)-mandelamido side-chain | Essential for binding to and acylating Penicillin-Binding Proteins (PBPs). drugbank.com It is also a primary determinant for immunogenicity. frontiersin.org |

| α-hydroxyl group on C-7 side-chain | Enhances stability against some β-lactamases compared to first-generation cephalosporins. oncohemakey.com |

| C-3 1-methyl-1H-tetrazol-5-yl-thiomethyl (MTT) side-chain | Interacts with and inhibits the enzyme vitamin K-epoxide reductase. thebloodproject.com |

| O-formyl ester (in Cefamandole nafate) | Increases the stability of the compound for pharmaceutical formulation; acts as a prodrug that hydrolyzes to active Cefamandole. nih.govnih.gov |

Molecular and Cellular Mechanism of Action of Cefamandole

Inhibition of Bacterial Cell Wall Synthesis Mechanisms

The foundational mechanism of Cefamandole's antibacterial activity lies in its capacity to halt the construction of the bacterial cell wall. patsnap.comunict.it This wall, composed of peptidoglycan, provides bacteria with structural support and protection against osmotic pressure. patsnap.com Cefamandole's interference with this structure ultimately leads to cell death. toku-e.com

Cefamandole (B1668816) targets the final and critical stage of peptidoglycan synthesis. toku-e.comunict.it Peptidoglycan is a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria. Its synthesis is a multi-step process that culminates in the cross-linking of peptide chains. patsnap.com Cefamandole intervenes in this terminal step, preventing the formation of these crucial cross-links. patsnap.comtoku-e.com This disruption leads to the accumulation of cell wall precursors and the assembly of a weakened, defective cell wall that cannot withstand the internal turgor pressure of the cell. patsnap.com

The key reaction inhibited by Cefamandole is transpeptidation. patsnap.com This process creates the peptide cross-links between the polysaccharide chains of peptidoglycan, a step catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.comtoku-e.com As a β-lactam antibiotic, Cefamandole is a structural analog of D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan strands. nih.gov This structural mimicry allows Cefamandole to bind to the active site of PBPs. nih.gov The highly reactive β-lactam ring of Cefamandole then opens and forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site. nih.govdocking.org This effectively inactivates the enzyme, halting the transpeptidation reaction and, consequently, peptidoglycan synthesis. nih.gov This blockage prevents the formation of a rigid cell wall, leading to bacterial cell lysis and death. toku-e.comnih.gov

Interactions with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of Cefamandole are the Penicillin-Binding Proteins (PBPs). unict.itgenome.jp These membrane-associated enzymes are essential for the final steps of peptidoglycan biosynthesis, and their inhibition is the lynchpin of Cefamandole's bactericidal action. nih.govoup.com

Research has identified specific PBP targets for Cefamandole in various bacterial species. The affinity for different PBPs can vary, influencing the antibiotic's spectrum of activity. In methicillin-resistant Staphylococcus aureus (MRSA), which possesses a low-affinity PBP 2a (also called PBP 2'), Cefamandole has been shown to induce the production of this resistant protein. nih.govnih.gov However, it also demonstrates a significantly higher binding affinity for PBP 2a compared to older β-lactams like methicillin. nih.govoup.com In Bacteroides fragilis, a species where resistance can be linked to decreased PBP affinity, Cefamandole's activity is maintained in some resistant strains, unlike other cephalosporins. nih.govdrugbank.com Studies in Borrelia burgdorferi, the causative agent of Lyme disease, have shown through molecular docking that Cefamandole has a high binding affinity for the SecA subunit PBP. dovepress.com

| Bacterial Species | Specific PBP Target(s) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | PBP 2a (also known as PBP 2') | nih.govoup.com |

| Bacteroides fragilis | Maintains activity when affinity for PBP 3 is decreased in resistant strains. Binds to PBP 1 and 2. | nih.govasm.org |

| Borrelia burgdorferi | SecA subunit PBP | dovepress.com |

| Enterococci | Has been studied in the context of low-affinity PBPs in various species. | jst.go.jp |

The efficacy of Cefamandole is directly related to its binding affinity for specific PBPs. nih.gov Studies have quantified this interaction, demonstrating the strength of Cefamandole's binding to its targets. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), Cefamandole was found to have a ≥40 times greater affinity for the resistant PBP 2a than methicillin, a critical factor for its activity against these challenging strains. nih.govoup.com In Borrelia burgdorferi, an in silico molecular docking study predicted a high binding affinity, with a docking score of -8.4 kcal/mol for the SecA subunit PBP. dovepress.com The binding of Cefamandole to PBPs is a covalent interaction, forming a stable complex that is slow to hydrolyze, thus ensuring prolonged inactivation of the enzyme. docking.orgdovepress.com

| Bacterial Species | PBP Target | Binding Affinity Finding | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | PBP 2a | ≥40 times greater affinity than methicillin. | nih.govoup.com |

| Borrelia burgdorferi | SecA subunit PBP | Predicted docking score of -8.4 kcal/mol. | dovepress.com |

| Bacteroides fragilis | General PBPs | MIC of 25 µg/ml against certain resistant strains, indicating effective PBP interaction. | nih.govdrugbank.com |

The inhibition of PBPs and the subsequent disruption of cell wall synthesis ultimately trigger bacterial cell lysis. toku-e.comunict.it This process is mediated by the bacterium's own autolytic enzymes (autolysins), which are involved in the normal remodeling of the cell wall during growth and division. unict.ituoanbar.edu.iq There are a couple of proposed mechanisms for how β-lactams like Cefamandole lead to lysis. One hypothesis is that by halting cell wall synthesis while the activity of autolysins continues, an imbalance is created that leads to the degradation of the existing cell wall and eventual rupture of the cell due to osmotic pressure. uoanbar.edu.iq Another possibility is that Cefamandole interferes with an autolysin inhibitor. unict.it Research on Staphylococcus aureus has shown that treatment with Cefamandole significantly enhances the release of cell wall components like lipoteichoic acid (LTA) and peptidoglycan. nih.govasm.org The release of LTA, which normally inhibits autolytic enzymes, could lead to the activation of these enzymes, promoting penicillin-induced lysis. nih.govasm.org

Comparative Analysis of Spectrum of Activity at the Molecular Level

The antibacterial spectrum of Cefamandole(1-), a second-generation cephalosporin (B10832234), is defined by its interactions with bacterial targets at the molecular level. Its efficacy varies between different bacterial species, primarily due to three factors: the affinity for specific Penicillin-Binding Proteins (PBPs), the ability to permeate the bacterial cell wall and membrane structures, and its stability in the presence of bacterial β-lactamase enzymes. patsnap.comasm.org As a second-generation cephalosporin, Cefamandole exhibits a broader spectrum of activity against Gram-negative bacteria compared to first-generation cephalosporins, while retaining good activity against many Gram-positive organisms. patsnap.compatsnap.comnih.gov

Differential Affinity for Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for all β-lactam antibiotics is the inhibition of bacterial cell wall synthesis. patsnap.compatsnap.com This is achieved by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. patsnap.comselleckchem.comtoku-e.com The strength of this binding, or affinity, varies for different PBPs within a single bacterium and between different bacterial species, which is a key determinant of the antibiotic's spectrum of activity.

Research has demonstrated these differential affinities. For instance, in a study involving Bacteroides fragilis, resistance to certain cephalosporins was associated with a decreased binding affinity for PBP 3. asm.org Conversely, a molecular docking study on Borrelia burgdorferi, the causative agent of Lyme disease, evaluated the binding of four different cephalosporins to its PBP. The results, as detailed in the table below, showed that Cefamandole had the highest binding affinity, indicating its potential as an effective agent against this bacterium at the molecular level. dovepress.comdovepress.com

| Cephalosporin Compound | Binding Affinity (kcal/mol) |

|---|---|

| Cefamandole | -8.4 |

| Cefoxitin | -7.2 |

| Other Test Compounds (Average) | -7.9 |

Gram-Positive vs. Gram-Negative Bacteria

The fundamental structural differences between Gram-positive and Gram-negative bacteria significantly influence Cefamandole's activity. Gram-positive bacteria have a thick, exposed peptidoglycan layer, which allows β-lactam antibiotics relatively easy access to the PBPs located on the cytoplasmic membrane. mdpi.com

Gram-negative bacteria, however, possess a more complex cell envelope, featuring a thin peptidoglycan layer situated in the periplasmic space between the inner cytoplasmic membrane and an outer membrane. asm.orgmdpi.com This outer membrane acts as a selective barrier that antibiotics must cross. asm.org Cefamandole's enhanced activity against Gram-negative species compared to first-generation cephalosporins is partly due to its greater ability to penetrate this outer membrane. patsnap.com However, this barrier remains a significant factor in resistance, as reduced permeability can limit the drug's access to its PBP targets. nih.govasm.org

Role of β-Lactamases

The most prevalent mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. patsnap.comwikipedia.orgnih.gov The stability of Cefamandole against these enzymes varies.

Cefamandole is reported to be more resistant to the β-lactamases produced by some Gram-negative bacteria, such as Enterobacter species, compared to earlier cephalosporins. nih.gov However, the emergence of extended-spectrum β-lactamases (ESBLs) in bacteria like E. coli and Klebsiella pneumoniae can confer resistance by effectively hydrolyzing Cefamandole. wikipedia.orgnih.gov In some strains of Bacteroides fragilis, high-level resistance has been linked to the production of large quantities of β-lactamase. asm.org Therefore, the interplay between Cefamandole and a bacterium's specific β-lactamase profile is a critical factor in its clinical efficacy.

The following table summarizes the molecular determinants of Cefamandole's activity against representative bacterial types.

| Bacterial Type | Example Organism | Outer Membrane Barrier | Primary PBP Affinity | Susceptibility to β-Lactamase Hydrolysis | Resulting Activity |

|---|---|---|---|---|---|

| Gram-Positive | Staphylococcus aureus | Absent | Sufficient affinity for PBPs to inhibit cell wall synthesis. wikidoc.org | Susceptible to hydrolysis by penicillinases produced by some strains, though generally active against penicillin-resistant S. aureus. nih.gov | Good activity, but generally less potent than first-generation cephalosporins. nih.gov |

| Gram-Negative | Escherichia coli | Present; must be penetrated. Cefamandole has enhanced penetration compared to 1st-gen cephalosporins. patsnap.com | Effective binding to essential PBPs. ncats.io | Stable against some common β-lactamases, but susceptible to hydrolysis by ESBLs. wikipedia.orgnih.gov | Broad activity, but resistance can emerge via ESBL production or reduced permeability. toku-e.comnih.gov |

| Gram-Negative | Enterobacter spp. | Present; permeability can be a resistance factor. nih.govasm.org | Binds effectively to PBPs. ncats.io | Notably stable against chromosomally-mediated β-lactamases (AmpC) produced by Enterobacter. nih.gov | Good activity, often superior to other cephalosporins due to β-lactamase stability. nih.govnih.gov |

| Anaerobe (Gram-Negative) | Bacteroides fragilis | Present | Binds to multiple PBPs, but reduced affinity for PBP 3 can contribute to resistance. asm.orgdrugbank.com | Can be hydrolyzed by β-lactamases produced in high amounts by resistant strains. asm.org | Variable activity; resistance is often multifactorial, involving both PBP affinity and β-lactamase production. asm.orgbritannica.com |

Mechanisms of Antimicrobial Resistance to Cefamandole

Alterations in Penicillin-Binding Proteins (PBPs)

A second critical mechanism of resistance to Cefamandole (B1668816) involves structural changes in its molecular targets, the penicillin-binding proteins (PBPs). patsnap.com PBPs are bacterial enzymes essential for the synthesis and cross-linking of the peptidoglycan cell wall. ncats.io By binding to these proteins, beta-lactam antibiotics inhibit cell wall synthesis, leading to cell death. patsnap.comncats.io

Bacteria can develop resistance by altering the structure of their PBPs, which reduces the binding affinity of beta-lactam antibiotics like Cefamandole. patsnap.comnih.gov These alterations often arise from mutations in the genes encoding the PBPs. nih.govwindows.net Even minor changes in the amino acid sequence within the active site of a PBP can significantly impair the antibiotic's ability to bind and inhibit the enzyme. windows.net

This mechanism is a primary mode of resistance in Gram-positive bacteria. windows.net For example:

In some strains of Staphylococcus aureus with mild resistance, poor binding of certain cephalosporins to PBP2 has been observed. oup.com

Research on Clostridium perfringens has shown that exposure to beta-lactams can select for mutants with amino acid substitutions in the central penicillin-binding regions of their PBPs, leading to decreased susceptibility. researchgate.net

In highly resistant strains of Streptococcus pneumoniae, PBPs are often altered through multiple amino acid substitutions, which diminishes their reactivity with beta-lactam drugs while preserving their essential cell wall synthesis function. nih.gov

A powerful resistance strategy involves the acquisition and expression of an entirely new, alternative PBP that has an intrinsically low affinity for beta-lactam antibiotics. nih.govoup.com This new PBP can take over the functions of the native PBPs when they are inhibited by the antibiotic, allowing cell wall synthesis to continue. oup.com

The most well-known example of this mechanism is found in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov MRSA strains acquire the mecA gene, which encodes for a novel protein, PBP2a. oup.com PBP2a has a very low affinity for most beta-lactam antibiotics and can maintain peptidoglycan cross-linking even in their presence, conferring broad resistance. nih.govoup.com The slow rate at which PBP2a reacts with beta-lactams is a key feature of this high-level resistance. nih.gov

Similar mechanisms have been identified in other bacteria:

Enterococcus faecium can exhibit intrinsic resistance due to the production of PBP5, a low-affinity PBP. nih.govoup.com Higher levels of resistance are achieved through the overproduction of PBP5 or through mutations that further decrease its affinity for beta-lactams. oup.com

The acquisition of genes encoding low-affinity PBPs can occur through horizontal gene transfer, allowing resistance to spread between related bacterial species. oup.com

While this mechanism is fundamental to beta-lactam resistance, the direct linkage of a specific alternative PBP to Cefamandole resistance in clinical isolates is a subject of ongoing research.

Efflux Pump Systems in Cefamandole Resistance

Efflux pumps are transmembrane protein complexes that actively transport a wide array of substrates, including antibiotics like cefamandole, out of the bacterial cell. researchgate.netacs.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its therapeutic target and thereby conferring resistance. researchgate.netpatsnap.com In Gram-negative bacteria, the most clinically significant efflux systems belong to the Resistance-Nodulation-Division (RND) superfamily. nih.govbmbreports.org These typically form tripartite complexes that span the inner membrane, periplasm, and outer membrane, expelling substrates directly into the external environment. nih.govnih.govasm.org

Several efflux pump systems have been implicated in resistance to cefamandole:

AcrAB-TolC System: In Escherichia coli, the AcrAB-TolC efflux pump is a primary contributor to intrinsic and acquired multidrug resistance. bmbreports.orgnih.govnih.gov Cefamandole is a recognized substrate of the AcrB transporter protein. nih.gov Studies have shown that while cefamandole may have a lower binding affinity to AcrB compared to other compounds, its efflux is characterized by positive cooperativity. nih.gov This suggests an efficient transport mechanism once the pump is engaged. The AcrAB-TolC system's ability to extrude cefamandole is a factor in the intrinsic resistance of E. coli. bmbreports.orgnih.gov Furthermore, strong cooperative efflux has been observed between cefamandole and other drugs, such as chloramphenicol, highlighting the pump's polyspecificity. bmbreports.orgnih.gov

MexAB-OprM System: In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a major contributor to its intrinsic resistance to a broad range of antimicrobials. asm.orgnih.gov Research has demonstrated that MexAB-OprM is capable of extruding cefamandole. asm.orgasm.org Strains of P. aeruginosa lacking a functional MexAB-OprM system show increased susceptibility to cefamandole, confirming the pump's role in its efflux. asm.orgasm.org

BaeSR Two-Component System: The BaeSR two-component system in E. coli can be activated by envelope stress and regulates the expression of the MdtABC efflux pump. mdpi.com Activation of the BaeR regulator has been shown to confer low-level resistance to several β-lactams, including cefamandole. mdpi.com

Salmonella Typhimurium Efflux Activity: Studies on multidrug-resistant Salmonella Typhimurium isolates have demonstrated prominent efflux activity for cefamandole. In a study of cefamandole-resistant isolates, a significant number showed evidence of active efflux, indicating this mechanism's role in the resistance phenotype. dovepress.com

Table 1: Efflux Pump Systems Implicated in Cefamandole Resistance

| Efflux Pump System | Organism | Role in Resistance | Reference |

| AcrAB-TolC | Escherichia coli | Primary efflux pump, exhibits positive cooperativity for cefamandole efflux. nih.govbmbreports.orgnih.gov | nih.govbmbreports.orgnih.gov |

| MexAB-OprM | Pseudomonas aeruginosa | Contributes to intrinsic resistance by actively extruding cefamandole. asm.orgasm.org | asm.orgasm.org |

| MdtABC (regulated by BaeSR) | Escherichia coli | Confers low-level resistance to cefamandole upon activation. mdpi.com | mdpi.com |

| Unspecified Efflux Pumps | Salmonella Typhimurium | Prominent efflux activity observed in cefamandole-resistant isolates. dovepress.com | dovepress.com |

Outer Membrane Permeability Changes and Reduced Cefamandole Influx

The outer membrane of Gram-negative bacteria serves as a selective permeability barrier, regulating the entry of substances into the cell. mdpi.comdovepress.com For hydrophilic antibiotics like cefamandole and other β-lactams, the primary route of entry across this barrier is through water-filled protein channels known as porins. mdpi.comdovepress.comfrontiersin.orgasm.org Consequently, alterations in the number or function of these porins can significantly reduce the influx of cefamandole, leading to antibiotic resistance. mdpi.comdovepress.com This mechanism is particularly effective when combined with drug inactivation, such as hydrolysis by β-lactamases in the periplasm. mdpi.comdovepress.comasm.org

Key findings regarding the role of outer membrane permeability in cefamandole resistance include:

Role of Major Porins: In E. coli, the major porins are OmpF and OmpC. mdpi.comasm.org The loss or mutational alteration of these porins is a common resistance mechanism. mdpi.comasm.org Cefamandole utilizes these porin channels to enter the periplasm, and strains lacking OmpF and OmpC show increased resistance. asm.orgasm.org Similarly, in Klebsiella pneumoniae, the homologous porins are OmpK35 (OmpF-like) and OmpK36 (OmpC-like). oup.comasm.org Loss of these porins, particularly OmpK36, is associated with decreased susceptibility to cephalosporins. oup.comasm.orgelsevier.es

Porin Loss and Increased MICs: The reduction in the number of functional porin channels directly correlates with an increase in the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics. For instance, in Enterobacter cloacae, resistance to cefamandole has been linked to the selection of variants with decreased outer membrane permeability in addition to the overproduction of cephalosporinases. asm.org Studies on K. pneumoniae have shown that the loss of porins can lead to significant increases in the MICs of various cephalosporins. asm.org While specific data for cefamandole is part of a broader pattern, the principle applies: reduced influx means a higher external concentration of the antibiotic is required to inhibit bacterial growth.

Selection for Porin-Deficient Mutants: The clinical use of cephalosporins, including cefamandole, can lead to the selection of resistant variants that have mutations affecting porin expression or function. asm.org For example, mutants of E. coli selected for resistance to cefoxitin, another cephalosporin (B10832234), were found to have mutations in the ompF or ompB (a regulatory locus for OmpF and OmpC) genes. asm.org

**Table 2: Impact of Porin Loss on Cephalosporin Resistance in *Klebsiella pneumoniae***

| Porin Status | Antibiotic | Fold Increase in MIC (Compared to porin-sufficient strain) | Reference |

| OmpK36-deficient | Cefotaxime | 3-8 | asm.org |

| OmpK36-deficient | Cefpirome | 3-8 | asm.org |

| OmpK36-deficient | Cefoxitin | ≥64 µg/ml (High-level resistance) | asm.org |

| OmpK35/36-deficient | Ertapenem | 31 | elsevier.es |

| OmpK35/36-deficient | Meropenem | 8 | elsevier.es |

Note: This table illustrates the general impact of porin loss on cephalosporin and carbapenem (B1253116) resistance. While direct fold-increase data for cefamandole was not specified in the cited sources, the significant resistance observed for structurally related cephalosporins strongly implies a similar mechanism for cefamandole.

Advanced Analytical Methodologies for Cefamandole Research

Chromatographic Techniques for Cefamandole (B1668816) Quantification and Purity Analysis

Chromatographic methods form the cornerstone of Cefamandole analysis, offering high-resolution separation of the parent compound from related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of Cefamandole. researchgate.netscispace.com The development of a robust HPLC method involves the careful selection and optimization of several critical parameters to achieve adequate separation and reliable quantification. dovepress.comscielo.org.mx

A typical reversed-phase HPLC method for Cefamandole analysis utilizes a C18 or C8 column. scielo.org.mxjournalbji.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. dovepress.comscielo.org.mx The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of Cefamandole. scispace.com Isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and reproducibility in routine quality control. scielo.org.mx However, gradient elution, where the mobile phase composition is changed during the analysis, may be necessary to separate complex mixtures of impurities and degradation products. journalbji.com

Detection is commonly performed using a UV-Vis detector, with the wavelength set at the absorption maximum of Cefamandole, which is typically around 270 nm. asm.org The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. journalbji.comresearchgate.net Specificity is demonstrated by the ability of the method to resolve the Cefamandole peak from potential impurities and degradation products. scispace.com Linearity is established by analyzing a series of solutions with known concentrations of Cefamandole and demonstrating a linear relationship between concentration and peak area. researchgate.net

A study detailing a liquid-chromatographic assay for quantifying cefamandole in biological fluids reported a retention time of 12 minutes for cefamandole. researchgate.net The assay's selectivity and reproducibility, with within-day and between-day coefficients of variation (CVs) under 8% in serum, dialysis fluid, and urine, make it suitable for pharmacokinetic studies. researchgate.net The sensitivity of the assay was determined to be 0.5 mg/L in serum, 1.0 mg/L in dialysis fluid, and 5.0 mg/L in urine. researchgate.net

| Parameter | Value | Reference |

| Retention Time | 12 min | researchgate.net |

| Within-day CV | < 8% | researchgate.net |

| Between-day CV | < 8% | researchgate.net |

| Sensitivity (Serum) | 0.5 mg/L | researchgate.net |

| Sensitivity (Dialysis Fluid) | 1.0 mg/L | researchgate.net |

| Sensitivity (Urine) | 5.0 mg/L | researchgate.net |

This table summarizes the performance characteristics of a validated HPLC method for Cefamandole analysis in biological fluids.

While HPLC is the predominant technique for Cefamandole analysis, Gas Chromatography (GC) can be employed for the analysis of specific degradation products, particularly those that are volatile or can be made volatile through derivatization. nih.govpsu.edu However, the inherent properties of most drugs, including Cefamandole, such as polarity, low volatility, and thermal instability, often make them unsuitable for direct GC analysis. researchgate.net

In the context of Cefamandole, GC analysis is more likely to be used to identify and quantify low molecular weight degradation products or impurities that may arise during synthesis or storage. nih.gov For instance, a GC-MS method was developed to analyze organic components, including siloxanes, aromatic hydrocarbons, and saturated chain-hydrocarbons, that migrated from rubber closures into Cefamandole nafate for injection. researchgate.net This highlights the utility of GC in assessing the compatibility of packaging materials with the drug product. researchgate.net

Thin Layer Chromatography (TLC) is a valuable tool for the qualitative and semi-quantitative analysis of impurities in Cefamandole. nih.govpharmtech.com It offers a simple, cost-effective, and rapid method for screening multiple samples in parallel. mdpi.com In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a plate, and a solvent system (mobile phase) is used to separate the components of a mixture based on their differential migration. mdpi.com

For impurity profiling of Cefamandole, a suitable mobile phase is selected to achieve a good separation between the main component and its impurities. psu.edu The separated spots are visualized under UV light or by using a suitable staining reagent. psu.edu While TLC is generally considered semi-quantitative, modern densitometric techniques can provide more accurate quantitative information. mdpi.com TLC is particularly useful for detecting impurities that are either strongly retained or not retained at all by an HPLC column. pharmtech.com

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the chemical structure and concentration of Cefamandole.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of Cefamandole, both in bulk drug substance and in pharmaceutical formulations. asm.orgnih.gov The method is based on the principle that Cefamandole absorbs light in the ultraviolet region of the electromagnetic spectrum. asm.org A standard curve of absorbance versus concentration is constructed to determine the concentration of Cefamandole in a sample. asm.org For instance, the amount of Cefamandole bound to a polymer was evaluated by checking the absorbance of solutions before and after the adsorption reaction at a wavelength of 270 nm. asm.org

The UV spectrum of Cefamandole in complex with a Zinc(II) ion showed an intense band around 37,037–36,036 cm⁻¹, attributed to a π–π* transition of the antibiotic moiety, and a shoulder in the region of 33,112–33,444 cm⁻¹, indicating an intraligand charge transfer transition. ingentaconnect.com

When Cefamandole is present in a mixture with other compounds that have overlapping absorption spectra, simple UV-Vis spectrophotometry may not be sufficient for accurate quantification. tandfonline.comtandfonline.com In such cases, derivative spectrophotometry offers a powerful solution. tandfonline.comacs.orgnih.gov This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength.

'Zero-crossing' first and second derivative spectrophotometry has been successfully employed for the quantification of mixtures of Cefamandole nafate and Cefoperazone sodium. tandfonline.comtandfonline.com This method relies on measuring the derivative amplitude at the "zero-crossing" wavelength of the interfering substance. tandfonline.com For the first derivative, the optimal wavelengths for the determination of Cefoperazone sodium and Cefamandole nafate were 237 nm and 213 nm, respectively. tandfonline.com For the second derivative, the selected wavelengths were 246 nm for Cefoperazone and 216 nm for Cefamandole nafate. tandfonline.com Beer's law was found to hold for concentrations up to 44 µg/mL for each cephalosporin (B10832234) in both derivative modes. tandfonline.comtandfonline.com

| Derivative Order | Analyte | Wavelength (nm) |

| First | Cefoperazone Na | 237 |

| First | Cefamandole nafate | 213 |

| Second | Cefoperazone Na | 246 |

| Second | Cefamandole nafate | 216 |

This table presents the optimal wavelengths used in 'zero-crossing' derivative spectrophotometry for the analysis of a mixture of Cefoperazone sodium and Cefamandole nafate. tandfonline.com

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. libretexts.orgslideshare.net In the study of Cefamandole(1-), IR spectroscopy provides valuable information for its structural elucidation. The absorption of specific frequencies of IR radiation corresponds to the vibrational transitions of different bonds within the Cefamandole(1-) molecule. slideshare.net

Quantitative IR spectroscopic determination of Cefamandole has been conducted in solid binary mixtures. researchgate.net Characteristic absorption bands in the IR spectrum can be assigned to specific functional groups present in the Cefamandole(1-) structure. For instance, the presence of a β-lactam ring, a key feature of cephalosporins, gives rise to a characteristic carbonyl (C=O) stretching vibration. Other significant absorptions would correspond to the amide group, the carboxylic acid, the aromatic ring of the mandeloyl side chain, and the N-methylthiotetrazole moiety.

A study involving the complexation of Cefamandole with Cadmium(II) utilized IR spectroscopy to characterize the resulting complex. tandfonline.com The analysis of the IR spectra of the complex compared to the free antibiotic can reveal shifts in the absorption bands of the carboxylate and the β-lactam carbonyl groups, indicating their involvement in the coordination with the metal ion. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including Cefamandole(1-). nuvisan.comnih.govwikipedia.org It provides information on the connectivity of atoms and their spatial relationships, which is crucial for confirming the compound's structure and studying its degradation products. nuvisan.comwikipedia.orgnih.gov Both ¹H NMR and ¹³C NMR are employed in the analysis of Cefamandole(1-).

¹H NMR spectroscopy of Cefamandole reveals characteristic signals for each proton in the molecule. The chemical shifts, splitting patterns (due to J-coupling), and integration of these signals provide a detailed map of the proton environment. wikipedia.org For example, the protons of the β-lactam ring, the mandeloyl side chain, and the N-methylthiotetrazole group all exhibit distinct resonances. tandfonline.com Studies have shown that in the ¹H NMR spectra of Cefamandole complexes, there is a slight downfield shift of the β-lactam ring protons (H-6 and H-7) compared to the free ligand, suggesting the involvement of the β-lactam carbonyl and the carboxylate group in complex formation. tandfonline.com

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. A ¹³C NMR spectrum of Cefamandole nafate, a prodrug of Cefamandole, has been documented, showing distinct signals for each carbon atom in the structure. coek.info

NMR is also a valuable technique for studying the degradation of Cefamandole(1-). By comparing the NMR spectra of a fresh sample with that of a degraded sample, it is possible to identify the formation of degradation products. nih.gov Changes in the chemical shifts and the appearance of new signals can indicate structural modifications, such as the hydrolysis of the β-lactam ring or alterations to the side chains. sum.edu.pl

Mass Spectrometry (MS) in Cefamandole Research (e.g., Degradation Product Identification, Fragmentation Pathways)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it a critical tool in pharmaceutical analysis for molecular weight determination and structural elucidation. americanpharmaceuticalreview.com In Cefamandole research, MS, particularly when coupled with liquid chromatography (LC-MS), is instrumental in identifying impurities and degradation products. researchgate.netnih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of Cefamandole and its related substances. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) experiments are used to generate fragmentation patterns of the parent ion, providing valuable structural information. americanpharmaceuticalreview.com

The fragmentation pathways of Cefamandole have been studied in both positive and negative ion modes. researchgate.net In the positive ion mode, characteristic fragment ions are observed due to the cleavage of specific bonds within the molecule. Similarly, in the negative ion mode, fragmentation of the deprotonated molecule [M-H]⁻ occurs, often involving the opening of the β-lactam ring. icm.edu.pl The study of these fragmentation patterns is crucial for the structural characterization of Cefamandole and its degradation products. researchgate.netresearcher.life

Research has been conducted to profile the impurities in Cefamandole nafate using LC-tandem ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS). researchgate.netnih.govresearchgate.net This powerful technique allowed for the separation and characterization of numerous unknown impurities, including degradation products and isomers. researchgate.netnih.govresearchgate.net The elucidation of the structures of these impurities is based on their high-resolution MSⁿ data, UV spectra, and information from stress testing. nih.gov The identification of these degradation products provides insights into the stability of Cefamandole and can guide the improvement of manufacturing and storage processes. researchgate.netresearchgate.net

Table 1: Proposed Fragmentation of Cefamandole Acid in Positive and Negative Ion Modes

Electrochemical Analysis Techniques

Electrochemical methods offer sensitive and accurate means for the analysis of pharmaceuticals like Cefamandole(1-). These techniques are based on the measurement of electrical properties such as potential and current, which are related to the chemical reactions of the analyte.

Cathodic Stripping Voltammetry for Sensitive Detection

Cathodic stripping voltammetry (CSV) is a highly sensitive electroanalytical technique used for the determination of trace amounts of substances that can be preconcentrated onto the electrode surface. ontosight.ai This method has been successfully employed for the sensitive detection of Cefamandole. electrochemsci.org

The principle of CSV involves an accumulation step where the analyte is adsorbed onto the surface of a working electrode, typically a hanging mercury drop electrode (HMDE), at a specific potential. ontosight.aielectrochemsci.org This is followed by a stripping step where the potential is scanned in the negative direction, causing the reduction of the accumulated analyte and generating a current peak that is proportional to its concentration. ontosight.ai

For the determination of Cefamandole, a phosphate buffer with a pH of 7 is used as the supporting electrolyte. electrochemsci.org The adsorptive cathodic peak for Cefamandole is observed at approximately -0.98 V versus an Ag/AgCl reference electrode. electrochemsci.org The technique demonstrates good reproducibility, and a detection limit of 1x10⁻⁸ mol dm⁻³ has been reported for Cefamandole. electrochemsci.org The sensitivity of CSV makes it a valuable tool for the analysis of Cefamandole at low concentrations. mdpi.com

Table 2: Electrochemical Parameters for Cefamandole Analysis

Degradation Pathways and Environmental Fate of Cefamandole

Photolytic Degradation Studies.uni-due.deunito.it

Photodegradation, the breakdown of compounds by light, is another significant environmental fate pathway for Cefamandole (B1668816). uni-due.deunito.it The presence of multiple functional groups on the Cefamandole molecule that can absorb light makes it susceptible to photolytic transformation. researchgate.netnih.gov

The kinetics of Cefamandole's photodegradation are influenced by the type of light source. Studies on similar cephalosporins have shown that direct photolysis can be a primary elimination process in surface waters. nih.gov The rate of photodegradation is dependent on the wavelength of the incident radiation and the molecule's ability to absorb it. nih.gov

UV irradiation has been shown to have a significant effect on the hydrolytic degradation of some antibiotics, particularly in basic media. researchgate.net For certain compounds, the degradation efficiency is higher under UV irradiation compared to adsorption alone. scirp.org The presence of UV light can generate reactive oxygen species that attack the pollutant molecules. scirp.org

Visible light can also induce photodegradation, especially with the use of photocatalysts. mdpi.comchalcogen.ro The photocatalytic activity of certain composites under visible light has been shown to be higher than under UV light for the degradation of some organic pollutants. mdpi.com The degradation process often follows pseudo-first-order or pseudo-second-order kinetics. mdpi.commedcraveonline.com

Table 2: Factors Influencing Photodegradation Kinetics of Cephalosporins

| Light Source | Influencing Factors | Kinetic Observations |

|---|---|---|

| UV Light | pH, presence of photocatalysts | Can significantly enhance degradation, especially in basic media. researchgate.netscirp.org |

| Visible Light | Presence and type of photocatalyst | Can be more effective than UV light with appropriate photocatalysts. mdpi.comchalcogen.ro |

Photolytic degradation of Cefamandole results in the formation of various transformation products. It has been observed that the direct photolysis of cephalosporins can produce intermediates that are more toxic than the parent compounds. unito.it For instance, in studies of cefazolin, a related cephalosporin (B10832234), specific degradation impurities were observed under photolytic conditions. nih.gov One such impurity was formed at a level of 0.3% from both acidic and photolytic degradation. nih.gov The identification of these products is crucial for a complete understanding of the environmental impact of Cefamandole.

Thermal Degradation Profiles and Products.rsc.orgderpharmachemica.comnih.gov

Thermal degradation occurs when a compound breaks down at elevated temperatures. veeprho.com For Cefamandole, this is a relevant degradation pathway, particularly in the context of certain environmental conditions or disposal methods.

Studies on the thermal stability of related compounds, such as ceftiofur (B124693), have shown that significant degradation occurs at high temperatures. rsc.orgnih.gov For example, heating ceftiofur at 100°C for 30 and 60 minutes resulted in the formation of degradation products, with the primary mechanism being the cleavage of the β-lactam ring. rsc.org The onset decomposition temperature for cefpodoxime (B17579) proxetil, another cephalosporin, was found to be 106.0°C. derpharmachemica.com

The products of thermal degradation can differ from those of hydrolysis or photolysis. In the case of ceftiofur, thermal treatment led to the formation of CEF-aldehyde (CEF-1), a compound that exhibited significantly increased toxicity compared to the parent drug. rsc.org This highlights the importance of identifying thermal degradation products to assess potential environmental risks.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Cefamandole |

| Cefamandole(1-) |

| Cefamandole nafate |

| Cefazolin |

| Cefquinome |

| Cefpodoxime proxetil |

| Ceftiofur |

| CEF-aldehyde (CEF-1) |

| Hydrogen |

| Hydroxide |

| Acetate (B1210297) |

| Phosphate (B84403) |

Environmental Transformation Pathways: Abiotic and Biotic Processes

The transformation of Cefamandole in the environment is a result of both abiotic (non-biological) and biotic (biological) processes. These degradation pathways are influenced by environmental factors such as pH, temperature, and the presence of microbial communities. nih.govresearchgate.net

Abiotic Degradation: The primary abiotic degradation pathway for β-lactam antibiotics like Cefamandole is hydrolysis. The β-lactam ring, a core structural feature of Cefamandole, is chemically unstable and susceptible to cleavage, a process that can be significantly influenced by the pH of the surrounding water. mdpi.comupc.edu This chemical breakdown is a key factor in its environmental persistence. Photolysis, or degradation by light, can also contribute to the transformation of antibiotics in surface waters, although the specific susceptibility of Cefamandole to photodegradation requires more targeted research. nih.govresearchgate.net

Biotic Degradation: Biotic degradation involves the breakdown of the compound by microorganisms. While many pharmaceuticals are designed to be resistant to biodegradation, microbial action remains a significant transformation route in environments like soil and wastewater. researchgate.netepa.gov However, the presence of Cefamandole can also impact microbial communities. Research on the anaerobic fermentation of waste-activated sludge has shown that Cefamandole nafate can inhibit the acidification process, a crucial step in biogas production. This inhibition is linked to negative effects on the metabolic activities and populations of functional bacteria, such as those from the genus Tissierella. rhhz.net This suggests a complex interaction where the antibiotic not only undergoes transformation but also alters the ecosystem's microbial dynamics.

Removal Mechanisms in Wastewater Treatment Systems

Wastewater treatment plants (WWTPs) are critical points for controlling the entry of pharmaceuticals into the aquatic environment. However, conventional systems are often not specifically designed for the complete removal of recalcitrant compounds like Cefamandole. rhhz.netnih.gov The removal of Cefamandole within these systems occurs through a combination of physical, chemical, and biological mechanisms.

Conventional wastewater treatment, typically involving primary settling followed by secondary biological treatment (e.g., activated sludge process), demonstrates variable and often poor removal efficiency for many cephalosporin antibiotics. rhhz.net A significant portion of these compounds can pass through the treatment process unchanged or as transformation products. nih.gov

Studies on the anaerobic digestion of sludge, a common process in conventional WWTPs, have indicated that Cefamandole nafate can negatively impact performance. Its presence has been shown to reduce the production of volatile fatty acids (VFAs), which are key intermediates in the generation of biogas. This inhibitory effect was observed to be dose-dependent.

Table 1: Effect of Cefamandole Nafate on Volatile Fatty Acid (VFA) Production in Anaerobic Sludge Fermentation

| Treatment Group | Cefamandole Nafate Concentration (mg/g TSS*) | Peak VFA Production (mg COD/L) | Percentage Reduction vs. Control |

|---|---|---|---|

| Control | 0 | 2914 | N/A |

| Low Dose (N1) | 1 | 2656 | ~8.9% |

| High Dose (N2) | 5 | 2544 | ~12.7% |

TSS: Total Suspended Solids Data adapted from a study on the effects of cephalosporins on sludge fermentation. rhhz.net

This inhibition of the acidification stage suggests that Cefamandole can disrupt the biological processes central to conventional wastewater treatment. rhhz.net

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to degrade persistent organic pollutants. These technologies, which include ozonation, Fenton processes, and photocatalysis, rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and break down complex molecules like antibiotics. nih.govmdpi.comnih.gov

AOPs have shown high potential for the degradation of a wide range of pharmaceuticals that are resistant to conventional biological treatment. researchgate.net The powerful and non-selective nature of hydroxyl radicals allows them to attack the chemical structure of antibiotics, often leading to complete mineralization or transformation into less harmful, more biodegradable compounds. mdpi.com While extensive research exists on the application of AOPs for various antibiotics, specific studies detailing the degradation kinetics and transformation products of Cefamandole using these methods are limited. However, the general effectiveness of AOPs against other refractory pharmaceuticals suggests they would be a promising technology for Cefamandole removal. nih.gov

The biological degradation of Cefamandole in engineered systems like activated sludge tanks and anaerobic digesters is a critical but complex process. The efficacy of biodegradation depends on the presence of microbial populations capable of metabolizing the antibiotic. researchgate.net

Research has demonstrated that Cefamandole nafate can suppress the reduction of antibiotic resistance genes (ARGs) during sludge fermentation compared to a control group, and it specifically inhibits microbial metabolic pathways like VFA biosynthesis. rhhz.net This indicates a direct, inhibitory effect on the microbial community's function within an engineered anaerobic system. While some bacteria have been identified that can degrade other cephalosporins nih.gov, the specific microbial pathways for Cefamandole degradation and the organisms responsible remain an area requiring further investigation.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Cefamandole |

| Cefamandole nafate |

| Ampicillin |

| Cefalexin |

| Escherichia coli |

| Enterobacter |

Computational and Theoretical Studies of Cefamandole

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how drugs like Cefamandole (B1668816) interact with their protein targets.

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics, including cephalosporins like Cefamandole. dovepress.combiorxiv.org These proteins are essential for the synthesis of the bacterial cell wall. biorxiv.org By binding to PBPs, β-lactam antibiotics inhibit their enzymatic activity, leading to defects in the cell wall and ultimately bacterial cell death. biorxiv.org

In silico analysis has been employed to study the binding of Cefamandole to PBPs. dovepress.com In a study comparing four cephalosporins, Cefamandole demonstrated the highest binding affinity for the SecA subunit PBP of Borrelia burgdorferi, the causative agent of Lyme disease, with a docking score of -8.4 kcal/mol. dovepress.com This strong binding affinity suggests a potent inhibitory potential against this bacterial protein. dovepress.com The average binding affinity of the tested cephalosporins against PBP was significantly higher than for other Borrelia proteins, highlighting the importance of PBP as a primary target. dovepress.com

It is understood that β-lactam antibiotics form a covalent bond with a serine residue in the active site of PBPs, creating a stable acyl-enzyme complex that is slow to hydrolyze. biorxiv.org This covalent interaction is crucial for their antibacterial activity. biorxiv.org Computational studies help to visualize and quantify these interactions, providing a basis for understanding the mechanisms of action and resistance.

| Cephalosporin (B10832234) | PBP Binding Affinity (kcal/mol) | OspE Binding Affinity (kcal/mol) |

| Cefamandole | -8.4 | -7.1 |

| Cefapirin | -7.9 | -6.8 |

| Cefoxitin | -7.2 | -7.0 |

| Cefuroxime | -8.0 | -6.9 |

Data sourced from a 2018 study on the evaluation of cephalosporins for Lyme disease treatment. dovepress.com

Structure-Activity Relationship (SAR) Theoretical Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. jipbs.com These studies are fundamental in medicinal chemistry for designing drugs with improved potency and selectivity.

Computational methods play a significant role in predicting how modifications to a molecule's structure will affect its activity. For cephalosporins, the R1 side chain is a key determinant of their antibacterial spectrum and potency. nih.gov Cefamandole's R1 group, a hydroxybenzyl with a terminal aromatic ring, is structurally related to the side chains of other cephalosporins like cephalexin (B21000) and cefuroxime. nih.gov These similarities in structure can lead to comparable electronic and steric properties, influencing their interaction with bacterial targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical descriptors of molecules with their biological activity. jipbs.comnih.gov For instance, a 3D-QSAR study on β-lactam antibiotics revealed that models incorporating steric and electrostatic fields could predict the efflux of these drugs with a reasonable degree of accuracy. nih.gov Such models can be used to computationally screen virtual libraries of modified Cefamandole analogues to identify candidates with potentially enhanced activity or improved pharmacokinetic properties before undertaking their synthesis.

Quantum Chemical Calculations and Molecular Dynamics Simulations for Cefamandole Conformation and Reactivity

Quantum chemical calculations and molecular dynamics (MD) simulations provide a deeper understanding of the electronic structure, conformation, and reactivity of molecules. researchgate.nettsukuba.ac.jp

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to investigate the electronic properties of Cefamandole. researchgate.net For example, a study explored the interaction of Cefamandole with a C60 fullerene using DFT and Time-Dependent DFT (TD-DFT). researchgate.net The results indicated that the complex formation is of a van der Waals type. researchgate.net Such calculations can elucidate the nature of non-covalent interactions that are crucial for drug-receptor binding.

Molecular dynamics simulations can be used to study the conformational flexibility of Cefamandole in different environments, such as in aqueous solution or when bound to a protein. nih.govrsc.org These simulations track the movements of atoms over time, providing insights into the dynamic nature of molecular interactions. tsukuba.ac.jp For instance, MD simulations have been used to assess the stability of antibiotic-protein complexes, supporting the findings from molecular docking studies. rsc.org By understanding the conformational landscape and reactivity of Cefamandole at a quantum mechanical level, researchers can gain a more complete picture of its mechanism of action and design more effective derivatives.

Non Pbp Binding Interactions of Cefamandole with Biological Systems

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion.

Analysis of Linear and Non-Linear Binding Patterns

Cefamandole (B1668816) exhibits a linear and concentration-independent pattern of plasma protein binding. Studies have demonstrated that the binding of cefamandole to plasma proteins remains consistent across a range of therapeutic concentrations. This linear binding characteristic simplifies its pharmacokinetic predictions, as the fraction of unbound, pharmacologically active drug does not fluctuate with changes in the total drug concentration in the plasma. The median protein binding of cefamandole is approximately 68%, with a reported range of 62% to 75%. This moderate level of binding ensures that a significant fraction of the drug is readily available to exert its antibacterial effects.

| Parameter | Finding |

|---|---|

| Binding Pattern | Linear |

| Concentration Dependence | Independent |

| Median Protein Binding | 68% |

| Range of Protein Binding | 62% - 75% |

Biochemical Interactions of the N-Methylthiotetrazole (NMTT) Side Chain

A distinctive feature of the cefamandole molecule is its N-methylthiotetrazole (NMTT) side chain at the 3-position of the dihydrothiazine ring. This moiety is not directly involved in the antibacterial activity of cefamandole but is responsible for several significant biochemical interactions that can have clinical implications.

Inhibition of Aldehyde Dehydrogenase (ALDH)

The NMTT side chain of cefamandole is known to be responsible for a disulfiram-like reaction in patients who consume alcohol. nih.govcolab.ws This reaction is a consequence of the inhibition of the enzyme aldehyde dehydrogenase (ALDH). The proposed mechanism involves the in vivo liberation of the NMTT side chain from the cefamandole molecule. Subsequently, the liberated NMTT can be oxidized to form a disulfide or a mixed disulfide. This oxidized form of the NMTT side chain is a potent inactivator of ALDH. The inhibition of ALDH leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, resulting in the characteristic symptoms of the disulfiram-like reaction, such as flushing, nausea, and vomiting. deanfrancispress.com

| Aspect | Description |

|---|---|

| Mechanism | Inhibition of Aldehyde Dehydrogenase (ALDH) |

| Active Inhibitor | Oxidized form (disulfide or mixed disulfide) of the liberated NMTT side chain |

| Consequence | Accumulation of acetaldehyde |

| Clinical Manifestation | Disulfiram-like reaction |

Interference with Vitamin K Cycle (Gamma-Carboxylation of Glutamic Acid)

The NMTT side chain of cefamandole has also been implicated in the interference with the vitamin K cycle, which is crucial for the synthesis of several coagulation factors. This interference can lead to a risk of bleeding. The primary mechanism of this interaction is the inhibition of the enzyme vitamin K epoxide reductase. nih.gov This enzyme is responsible for the regeneration of the active form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of glutamic acid residues in the precursors of clotting factors II, VII, IX, and X.

Furthermore, direct inhibition of the gamma-carboxylation of glutamic acid by the NMTT side chain has been demonstrated in vitro. nih.gov Studies have shown that the N-methyl-thio-tetrazole side chain has a 50% inhibitory concentration (IC50) of 1.1 mmol/L for this crucial step in the synthesis of functional clotting factors. nih.gov The intact cefamandole molecule, however, does not inhibit this reaction at concentrations up to 2 mmol/L, suggesting that the side chain must be cleaved from the parent molecule to exert its inhibitory effect. nih.gov This interference with the vitamin K cycle can result in a prolongation of the prothrombin time, a clinical measure of blood coagulation. nih.gov

| Parameter | Finding |

|---|---|

| Primary Target Enzyme | Vitamin K epoxide reductase |

| Secondary Target Reaction | Gamma-carboxylation of glutamic acid |

| IC50 for in-vitro inhibition of gamma-carboxylation of glutamic acid by NMTT | 1.1 mmol/L nih.gov |

| Clinical Consequence | Prolongation of prothrombin time |

Emerging Research Directions for Cefamandole

Development of Novel Detection and Quantification Methodologies

The development of advanced and efficient methods for the detection and quantification of cefamandole (B1668816) is a significant area of ongoing research. These methods are crucial for monitoring its presence in various environments, including water samples and biological fluids.

One promising approach is the use of electrochemical methods, such as adsorptive stripping voltammetry. A study demonstrated the determination of cefamandole using a hanging mercury drop electrode, where the drug was preconcentrated on the electrode surface before measurement. This technique proved to be sensitive and was successfully applied to the analysis of cefamandole in pharmaceutical formulations and biological samples like serum and urine. electrochemsci.org Another electrochemical method involves the use of capillary electrophoresis coupled with tandem mass spectrometry (CZE-MS/MS), which allows for the simultaneous quantification of multiple β-lactam antibiotics, including cefamandole, in plasma samples. nih.gov

High-performance liquid chromatography (HPLC) is another widely used technique for the quantification of cephalosporins. dovepress.com Methods have been developed that are rapid, simple, and reliable for quantifying a range of cephalosporins, including cefamandole, with low detection limits. researchgate.net For instance, an optimized solid-phase extraction and HPLC with an ultraviolet detector has been successfully used to determine cephalosporin (B10832234) antibiotics in water samples. researchgate.net Furthermore, capillary zone electrophoresis with UV detection has also been employed for the determination of several cephalosporins in serum. nih.gov

The following table provides a summary of some of the methodologies being explored for the detection and quantification of Cefamandole.

| Methodology | Principle | Sample Matrix | Key Advantages |

| Adsorptive Stripping Voltammetry | Electrochemical detection after adsorptive preconcentration on a hanging mercury drop electrode. | Pharmaceutical formulations, Serum, Urine | High sensitivity. electrochemsci.org |

| CZE-MS/MS | Separation by capillary electrophoresis followed by mass spectrometric detection. nih.gov | Plasma | Simultaneous quantification of multiple antibiotics. nih.gov |

| HPLC-UV | Separation by high-performance liquid chromatography with ultraviolet detection. researchgate.net | Water Samples | Optimized for environmental water sample analysis. researchgate.net |

| CZE-UV | Separation by capillary zone electrophoresis with ultraviolet detection. | Serum | Minimal sample consumption and avoidance of organic solvents. nih.gov |

Strategies for Mitigating Environmental Persistence of Cefamandole

The presence of antibiotics like cefamandole in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria. researchgate.netnih.gov Consequently, research is underway to develop effective strategies to remove or degrade these compounds from environmental matrices like soil and water.

One of the primary mechanisms for the breakdown of cephalosporins in the environment is hydrolysis, a process that can be influenced by factors such as pH. researchgate.netfrontiersin.org The degradation of some cephalosporins is accelerated at higher pH values. researchgate.net In addition to chemical degradation, biodegradation by microorganisms plays a crucial role. nih.gov Microorganisms present in soil and water can break down antibiotics, although the efficiency of this process depends on the specific compound and environmental conditions. nih.govresearchgate.net

Advanced oxidation processes (AOPs) and bioremediation are being explored as potential mitigation techniques. mdpi.com AOPs involve the generation of highly reactive species that can degrade persistent organic pollutants. Bioremediation, on the other hand, utilizes the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. nih.gov Studies have shown that combining different treatment processes can lead to more efficient removal of recalcitrant antibiotics. nih.gov For example, the presence of cefamandole nafate has been shown to affect the microbial communities and metabolic pathways in waste-activated sludge, indicating its interaction with biological treatment processes. rhhz.net

The table below summarizes key strategies and factors influencing the environmental persistence of Cefamandole.

| Mitigation Strategy/Factor | Mechanism | Influencing Factors | Significance |

| Hydrolysis | Chemical breakdown of the β-lactam ring. | pH, Temperature. researchgate.netfrontiersin.org | A primary degradation pathway in aquatic environments. nih.gov |

| Biodegradation | Microbial metabolism of the antibiotic. nih.gov | Microbial community composition, Nutrient availability. nih.govrhhz.net | An environmentally friendly approach to remove antibiotic residues. nih.gov |